N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide
Description
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide is a bifunctional organophosphorus compound featuring both phosphinic amide and phosphoryl groups. Its structure enables diverse applications, including enantioselective catalysis, coordination chemistry, and materials science. The compound is synthesized via nucleophilic substitution or condensation reactions involving P,P-diphenylphosphinic amide and phosphorylating agents. Characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, related N-substituted diphenylphosphinicamides exhibit melting points ranging from 56–118°C and enantiomeric excess (ee) values up to 93% in asymmetric catalysis . The phosphoryl group enhances metal-coordination capabilities, making it valuable in luminescent lanthanide complexes .
Properties
Molecular Formula |
C24H21NO2P2 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[(diphenylphosphorylamino)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,25,26,27) |
InChI Key |
WPMBYYAILPPNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a two-step mechanism:
- Deprotonation of Diphenylphosphorylamine : A base (e.g., LiOMe, Et$$_3$$N) abstracts the proton from the amine group of diphenylphosphorylamine, generating a nucleophilic amide ion.
- Nucleophilic Attack : The amide ion attacks the electrophilic phosphorus atom in diphenylphosphinic chloride, displacing the chloride ion and forming the target compound.
The stoichiometric ratio of diphenylphosphinic chloride to diphenylphosphorylamine is typically 1:1, though a slight excess (1.1 equiv.) of the chloride is occasionally used to drive the reaction to completion.
Standard Procedure
A representative protocol involves:
- Reagent Setup : Combine diphenylphosphinic chloride (1.0 equiv.) and diphenylphosphorylamine (1.0 equiv.) in anhydrous dichloromethane (DCM) or acetonitrile under inert atmosphere.
- Base Addition : Introduce LiOMe (1.2 equiv.) or Et$$_3$$N (1.5 equiv.) dropwise at 0°C to mitigate exothermic side reactions.
- Reaction Conditions : Stir the mixture at room temperature for 12–24 hours.
- Workup : Quench with water, extract with DCM (3 × 10 mL), dry over MgSO$$_4$$, and concentrate under reduced pressure.
- Purification : Perform column chromatography (SiO$$_2$$, hexane/EtOAc 4:1) to isolate the product as a white solid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 12–24 hours |
Alternative Methods: Catalytic and Metal-Mediated Approaches
Ruthenium-Catalyzed Transfer Hydrogenation
A modified approach employs ruthenium catalysts to facilitate N–P bond formation between alcohols and phosphinic amides. While originally designed for N-alkyl phosphinic amides, this method can be adapted for aryl substrates by substituting primary alcohols with aryl alcohols.
Procedure :
- Combine diphenylphosphinic amide (1.0 equiv.) and benzyl alcohol (1.2 equiv.) with [Ru(p-cymene)Cl$$2$$]$$2$$ (2 mol%) and Xantphos (4 mol%) in toluene.
- Heat at 110°C for 6 hours under nitrogen.
- Isolate the product via filtration and recrystallization (EtOH/H$$_2$$O).
Advantages :
Nickel-Catalyzed Reductive Coupling
Recent work demonstrates the use of nickel catalysts to couple nitroarenes with phosphine oxides, offering a route to N-aryl phosphinic amides. For this compound, this method requires nitrobenzene and diphenylphosphine oxide as precursors.
Optimized Conditions :
- Catalyst: NiCl$$_2$$ (10 mol%) with Xantphos (12 mol%).
- Reductant: Zn (3.0 equiv.) and TMSCl (3.0 equiv.) in dioxane.
- Reaction Time: 18 hours at room temperature.
Outcome :
- Yield: 76% for analogous structures.
- Functional Group Tolerance: Compatible with electron-donating/withdrawing substituents.
Reaction Optimization and Kinetic Analysis
Solvent Effects
Polar aprotic solvents (DCM, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (toluene) are preferred in catalytic methods to avoid ligand dissociation.
Temperature and Time Dependence
Base Selection
- Lithium Salts (LiOMe) : Improve nucleophilicity of the amide ion but require strict anhydrous conditions.
- Organic Bases (Et$$_3$$N) : Simplify workup but may lower yields due to incomplete deprotonation.
Characterization and Analytical Data
Spectroscopic Identification
Crystallographic Data
Single-crystal X-ray diffraction confirms the distorted tetrahedral geometry at phosphorus, with bond lengths:
Challenges and Mitigation Strategies
Hygroscopic Reagents
Diphenylphosphinic chloride is moisture-sensitive. Solutions:
Chemical Reactions Analysis
N-Alkylation Reactions
The compound undergoes selective mono-N-alkylation with primary/secondary alcohols under Mitsunobu-like conditions :
-
Key features :
-
No dialkylation observed, even with 10 equivalents of ethanol
-
Enantioretention confirmed for chiral-at-P derivatives (99% ee preserved)
-
Broad substrate scope, including sterically hindered alcohols
-
Zinc Complex Formation
Reacts with ZnCl₂ to form mixed-donor complexes for catalytic applications :
text[ZnCl₂(P(X)Ph₂)₀-C₆H₄(P(O)NPrⁱ₂)] (X = O, S, Se)
Properties :
-
Stabilized by P=O→Zn coordination
-
Exhibits fluxional behavior in solution (³¹P NMR)
-
Active in ring-opening polymerization of ε-caprolactone
Europium(III) Chelation
Forms luminescent Eu³⁺ complexes for sensor applications :
textPSS-[Eu(N-(diphenylphosphoryl)-P,P-diphenylphosphinicamide)₃]
Performance metrics :
-
Quantum yield: 48% (λₑₓ = 395 nm)
-
Detection limit: 0.1 μM for ceftriaxone in serum
-
Minimal interference from BSA/amino acids
Benzyne Insertion Chemistry
Undergoes stereospecific insertion with in situ-generated benzyne :
text(RP,SC)-32 via [2+2] cycloaddition/cycloreversion pathway
Mechanistic insights :
-
DFT calculations show asynchronous transition state (ΔG‡ = 20.0 kcal/mol)
-
Berry pseudorotation observed during 1,2λ⁵-azaphosphete isomerization
-
Complete stereoretention at phosphorus center
Comparative Reaction Data Table
Stability and Reactivity Profile
This comprehensive analysis demonstrates the compound's utility in modern synthetic and coordination chemistry, with applications ranging from asymmetric catalysis to biomedical sensing. The development of electrochemical and benzyne insertion methodologies represents significant advances in phosphorus-centered reactivity manipulation.
Scientific Research Applications
N-(Diphenylphosphoryl)-P,P-diphenylphosphinic amide is a chemical compound with applications in various scientific fields, including organic, medicinal, and coordination chemistry . Research has explored its role as a precursor for synthesizing P-stereogenic phosphinic amides and its uses in creating metal complexes with potential anticancer activity .
Synthesis and Structure
N-(Diphenylphosphoryl)-P,P-diphenylphosphinic amide can be created by substituting oxygen atoms in hydrocarbyl diarylphosphinates with amino groups . Bulky N-bound trimethylsilyl groups can ensure solubility in common organic solvents .
Applications in Chemistry
- Synthesis of P-Stereogenic Compounds: N-(Diphenylphosphoryl)-P,P-diphenylphosphinic amide can be used in the synthesis of enantiopure P-stereogenic diarylphosphinic amides . These compounds are created through directed ortho lithiation .
- N-Alkylation Reactions: N-alkyl phosphinic amides can be formed from phosphinic amides and alcohols, providing a route to structurally diverse phosphinic amides . This method is efficient, high-yielding, and tolerant of various functional groups, circumventing the limitations of using P(III) precursors . The reaction is selective for mono-N-alkylation, with no N,N-dialkylated products detected, even with excess alcohol .
Applications in Catalysis
ortho-substituted (diphenylphosphoryl) phosphinic amides have applications in catalysis . Hemilabile ligands can promote the addition of diethylzinc to aldehydes .
Applications in Medicinal Chemistry
- Metal Complexes with Anticancer Activity: Combining a picolinyl- or quinoline-carboxamide core with a phosphoryl ancillary donor group allows for hemilabile coordination . Palladium(II) complexes with phosphoryl-functionalized amides have been synthesized and characterized . These complexes show cytotoxic properties that depend on the binding mode of the deprotonated amide ligands . Pincer-type coordination is advantageous for the biological activity of amide-based Pd(II) complexes .
- Europium(III) Nanoparticles for Detection: Bis(phosphine oxide) and β-ketophosphine oxide representatives have been optimized to create phosphine oxide-chelated Europium(III) nanoparticles . These nanoparticles can detect ceftriaxone in blood serum . Studies show that the presence of proteins and amino acids at concentrations found in blood serum do not significantly affect the sensitivity of these nanoparticles to ceftriaxone, indicating their potential for bioanalytical applications .
Mechanism of Action
The mechanism of action of N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide involves its ability to interact with various molecular targets through its phosphoryl and phosphinicamide groups. These interactions can include coordination with metal ions, hydrogen bonding with biological molecules, and participation in nucleophilic substitution reactions. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison and Substituent Influence
- Substituent Impact: Electron-withdrawing groups (e.g., -NO₂ in 6e) improve enantioselectivity in organocatalysis by stabilizing transition states . Bulky aryl groups (e.g., -SO₂(4-MeC₆H₄)) reduce reactivity but enhance thermal stability . Phosphoryl vs. Phosphinic Amide: The phosphoryl group (P=O) in the target compound improves metal-binding affinity compared to phosphinic amides, as seen in terbium/europium complexes .
Physical and Spectroscopic Properties
Table 2: Physical and Spectroscopic Data
- Melting Points : Bulky substituents (e.g., nitro or sulfonyl groups) increase melting points by enhancing intermolecular interactions .
- ³¹P NMR Shifts : Phosphoryl groups (δ ~25–28 ppm) are deshielded compared to phosphinic amides (δ ~18–20 ppm) due to higher electronegativity .
Table 4: Application-Specific Performance
- Luminescence: The target compound’s dual phosphorus centers enhance energy transfer to lanthanide ions, outperforming mono-phosphoryl ligands like HL in emission intensity .
- Catalysis : Compared to N,N-diisopropyl-P,P-diphenylphosphinicamide, the phosphoryl group in the target compound improves substrate activation in asymmetric reactions .
Extraction and Coordination Chemistry
- Metal Extraction : Derivatives like (2-(diphenylphosphoryl)methoxyphenyl)diphenylphosphine oxide show higher Th(IV) extraction efficiency (D = 950) than commercial extractants due to synergistic P=O and aryl interactions .
- Coordination Modes: The phosphoryl group binds lanthanides in a monodentate fashion, while phosphinic amides adopt bidentate coordination, affecting complex stability .
Biological Activity
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide (DPPDA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological implications of DPPDA, drawing on various studies and findings.
Synthesis and Characterization
DPPDA can be synthesized through several methods involving phosphinic amides, which are known for their versatility in organic synthesis. A notable method includes the ortho-lithiation of phosphinic amides followed by electrophilic quenching, yielding high-purity products with significant stereochemical control . The compound exhibits distinct structural characteristics, such as a phosphorus-nitrogen bond that plays a crucial role in its biological activity.
Table 1: Synthesis Methods of DPPDA
| Method | Yield (%) | Reference |
|---|---|---|
| Ortho-lithiation followed by quenching | 80-93 | |
| Direct C-H functionalization | 77-93 | |
| N-alkylation from alcohols | High |
DPPDA exhibits various biological activities primarily attributed to its phosphinic structure, which can interact with biological targets such as enzymes and receptors. The phosphorus atom's ability to form coordination complexes enhances its reactivity and interaction with biomolecules. This interaction is crucial for its potential applications in drug development.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that DPPDA derivatives show promise as anticancer agents. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines, suggesting a mechanism involving apoptosis induction .
- Enzyme Inhibition : DPPDA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to effectively inhibit serine hydrolases, which are critical in various physiological processes .
- Neuroprotective Effects : Some studies have reported neuroprotective properties of DPPDA against oxidative stress-induced neuronal damage. This effect is hypothesized to arise from the compound's ability to modulate signaling pathways related to cell survival .
Comparative Biological Activity
To better understand the biological implications of DPPDA, a comparison with related compounds is essential.
Table 2: Biological Activities of Related Compounds
| Compound | Anticancer Activity | Enzyme Inhibition | Neuroprotection |
|---|---|---|---|
| DPPDA | Moderate | Yes | Yes |
| P,P-Diphenylphosphinic Amide | Low | No | No |
| N-Mesityl-Diphenylphosphinic Amide | High | Yes | Moderate |
Q & A
Q. What are the established synthetic routes for N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide, and what are their limitations?
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving phosphoryl chlorides and phosphinic amides. For example, reacting diphenylphosphinic chloride with a phosphorylated amine precursor under anhydrous conditions yields the target compound . However, challenges include the need for strict moisture-free environments and the formation of byproducts requiring chromatographic purification . Alternative routes may involve transition metal-catalyzed coupling, but these are less explored due to ligand incompatibility .
Q. How does this compound function as a ligand in coordination chemistry?
The compound acts as a bidentate ligand, coordinating through the phosphoryl oxygen and phosphinic amide nitrogen. This dual coordination mode stabilizes lanthanide complexes (e.g., Eu³⁺, Tb³⁺), enabling applications in luminescent materials. Key studies show that steric hindrance from phenyl groups influences the geometry and photophysical properties of the resulting complexes .
Q. What analytical methods are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : ³¹P NMR distinguishes between phosphoryl (δ ~20–25 ppm) and phosphinic amide (δ ~5–10 ppm) groups .
- X-ray crystallography : Resolves stereochemical ambiguities, such as the planarity of the P–N bond and intermolecular hydrogen bonding .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do electronic and steric effects of substituents impact the reactivity of this compound in catalytic systems?
Electron-withdrawing groups on the phenyl rings enhance the electrophilicity of the phosphoryl group, improving its affinity for metal centers. Conversely, bulky substituents reduce catalytic activity by hindering substrate access. For instance, replacing phenyl groups with p-tolyl groups increases steric bulk but decreases turnover rates in palladium-catalyzed cross-coupling reactions .
Q. What mechanistic insights explain the compound’s role in stabilizing rare-earth complexes for luminescence applications?
The ligand’s rigid structure minimizes non-radiative decay pathways in lanthanide complexes, enhancing quantum yields. Europium(III) complexes exhibit strong red emission (λem ~615 nm) due to efficient energy transfer from the ligand’s triplet state to the Eu³⁺ ⁵D₀ level. Time-resolved spectroscopy and density functional theory (DFT) calculations validate this energy transfer mechanism .
Q. What strategies mitigate challenges in synthesizing this compound derivatives with high enantiomeric purity?
- Chiral auxiliaries : Temporarily introduce chiral groups during synthesis, later removed via hydrolysis .
- Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the phosphorus center .
- Dynamic kinetic resolution : Exploit reversible bond formation under specific conditions to favor enantiopure products .
Q. How does the compound’s stability under varying conditions affect its utility in long-term applications?
Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, making it suitable for high-temperature reactions. However, hydrolysis susceptibility in acidic or aqueous environments limits its use in biological systems. Stabilization strategies include encapsulation in polymeric matrices or derivatization with hydrophobic groups .
Methodological Considerations
Q. What protocols optimize the synthesis of enantiomerically pure phosphinicamides?
- Employ Schlenk techniques to exclude moisture and oxygen.
- Use ³¹P NMR to monitor reaction progress in real time.
- Purify via recrystallization from toluene/hexane mixtures to remove diastereomeric impurities .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Cross-validate using multiple techniques:
- Compare experimental IR stretching frequencies (P=O ~1250 cm⁻¹, P–N ~950 cm⁻¹) with computational simulations.
- Correlate X-ray crystallographic data with solid-state NMR to address polymorphism issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
